5-(4-Methylpiperazin-1-yl)pentan-1-amine
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Overview
Description
5-(4-Methylpiperazin-1-yl)pentan-1-amine is a chemical compound with the molecular formula C10H23N3 . It is used in the synthesis of various chemical derivatives .
Physical And Chemical Properties Analysis
The specific physical and chemical properties of 5-(4-Methylpiperazin-1-yl)pentan-1-amine are not directly available from the search results .Scientific Research Applications
Dopamine D3 Receptor Ligands
Dopamine (1) plays a crucial role in both the central nervous system and the periphery. Its physiological impact is mediated through interactions with G-protein-coupled receptors (GPCRs). Among these receptors, the D3 subtype has been linked to multiple diseases, including depression, schizophrenia, substance use disorder, inflammatory conditions, and Parkinson’s disease (PD). Researchers have identified a novel series of 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides as high-affinity ligands for the D3 receptor . These compounds hold promise for therapeutic interventions related to D3 activity.
SIRT6 Inhibition for Diabetes Treatment
A derivative of MPA, 5-(4-methylpiperazin-1-yl)-2-nitroaniline , has been discovered as a novel SIRT6 inhibitor. SIRT6 is a histone H3 deacetylase, and inhibiting it is considered a potential strategy for treating diabetes. Compound 6d demonstrated significant inhibitory activity against SIRT6, making it a candidate for further investigation .
Anti-Inflammatory Effects
MPA derivatives have shown anti-inflammatory properties. For instance, a piperazine derivative, (4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazole , exhibited potent antiproliferative activity against human leukemia cells (HL-60) in vitro . Further research into its anti-inflammatory mechanisms could be valuable.
NF-κB Inactivation in Colon Cancer Cells
Inactivation of NF-κB in colon cancer cells using IKK inhibitors has been explored. These inhibitors may blunt the cancer cells’ growth by affecting the antiapoptotic function of NF-κB. MPA derivatives could potentially contribute to this area of research .
Pleurisy Treatment
MPA derivatives have been investigated for their effects on pleurisy. Pleurisy is an inflammatory condition affecting the pleura (the lining of the lungs). Understanding the mechanisms by which these compounds modulate inflammation could lead to therapeutic applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-12-7-9-13(10-8-12)6-4-2-3-5-11/h2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYJIRKAMFCJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4487-08-5 |
Source
|
Record name | 5-(4-methylpiperazin-1-yl)pentan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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